Lipoxamycin

Serine Palmitoyltransferase Enzyme Inhibition Sphingolipid Biosynthesis

Lipoxamycin (CAS 11075-86-8) is a naturally occurring antifungal antibiotic produced by Streptomyces virginiae var. lipoxae that acts as a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.

Molecular Formula C19H36N2O5
Molecular Weight 372.5 g/mol
CAS No. 11075-86-8
Cat. No. B15562810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxamycin
CAS11075-86-8
Molecular FormulaC19H36N2O5
Molecular Weight372.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1
InChIKeyILLOYMPJYAVZKU-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lipoxamycin (CAS 11075-86-8): A Potent Serine Palmitoyltransferase Inhibitor Antifungal Antibiotic for Sphingolipid Pathway Research


Lipoxamycin (CAS 11075-86-8) is a naturally occurring antifungal antibiotic produced by Streptomyces virginiae var. lipoxae that acts as a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1]. It was first isolated and characterized in the early 1970s and has since been recognized as a key tool compound for studying sphingolipid metabolism in both fungal and mammalian systems [2]. The compound is structurally defined by a long alkyl chain and an amino-containing polar head group, which is characteristic of the sphingofungin class of SPT inhibitors [3].

Why Generic SPT Inhibitors Cannot Replace Lipoxamycin (CAS 11075-86-8) in Scientific and Industrial Workflows


Lipoxamycin occupies a distinct niche among serine palmitoyltransferase (SPT) inhibitors due to its unique combination of sub-100 nM enzymatic potency and a species-specific antifungal spectrum that is not replicated by other in-class compounds such as myriocin or sphingofungins [1]. While multiple natural products target SPT, they exhibit profound differences in their potency, selectivity for fungal versus mammalian enzymes, and in vivo toxicity profiles [2]. The following quantitative evidence demonstrates why substituting lipoxamycin with a generic SPT inhibitor—without verifying these specific performance metrics—can lead to irreproducible results, unexpected off-target effects, or misinterpretation of sphingolipid pathway data.

Quantitative Differentiation Evidence for Lipoxamycin (CAS 11075-86-8) Against Closest SPT Inhibitor Analogs


Enzymatic Potency Comparison: Lipoxamycin (IC50 = 21 nM) vs. Myriocin (Ki = 0.28 nM)

Lipoxamycin inhibits serine palmitoyltransferase (SPT) with an IC50 of 21 nM, placing it in the nanomolar potency range characteristic of this inhibitor class [1]. In comparison, myriocin (ISP-1), another well-characterized SPT inhibitor, exhibits a Ki of 0.28 nM, which is approximately 75-fold more potent on a binding affinity basis [2]. This potency differential is critical: myriocin's extreme affinity makes it suitable for studies requiring complete pathway shutdown, whereas lipoxamycin's moderate potency may allow for more nuanced, titratable inhibition in certain experimental contexts.

Serine Palmitoyltransferase Enzyme Inhibition Sphingolipid Biosynthesis

Antifungal Spectrum and Selectivity: Lipoxamycin MIC Range vs. In-Class SPT Inhibitors

Lipoxamycin demonstrates a broad but variable antifungal spectrum against human pathogenic fungi, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 16 µg/mL across a panel of Candida species [1]. Notably, Cryptococcus neoformans is reported as the most sensitive organism, followed by various Candida species, while other filamentous fungi show sensitivity only in disk diffusion assays [1]. This spectrum contrasts with myriocin, which is primarily noted for its immunosuppressive activity rather than direct antifungal effects, and with sphingofungins, which are described as having comparable potency but not identical species coverage [2].

Antifungal Susceptibility Candida Species Cryptococcus neoformans

In Vivo Toxicity Profile: Lipoxamycin High Toxicity vs. Myriocin Therapeutic Development

Lipoxamycin exhibits high toxicity in mice when administered subcutaneously or topically, a phenomenon attributed to its mechanism-based inhibition of mammalian serine palmitoyltransferase, an essential enzyme in mammalian cells [1]. This toxicity profile sharply contrasts with myriocin, which, despite its higher enzymatic potency, has been explored for therapeutic applications (e.g., as a lead for fingolimod) and demonstrates a more manageable toxicity profile that allows for in vivo studies [2].

In Vivo Toxicology Mechanism-Based Toxicity Mammalian Cell Viability

Structural Class Distinction: Lipoxamycin as a Sphingofungin Analog with Comparable Potency

Lipoxamycin is structurally and pharmacologically classified alongside sphingofungins, myriocin, and viridiofungins as a selective inhibitor of serine palmitoyltransferase [1]. The original literature states that lipoxamycin is "on the same order of potency as the sphingofungins," confirming its position within this inhibitor family but without providing quantitative comparative data for individual members [2]. This class-level inference supports its use as a chemical probe for SPT, but it does not establish unique quantitative superiority over sphingofungins.

Sphingolipid Inhibitor Classification Natural Product Analog Structure-Activity Relationship

High-Value Research and Industrial Applications for Lipoxamycin (CAS 11075-86-8) Based on Quantitative Evidence


In Vitro Sphingolipid Pathway Dissection in Mammalian Cells

Lipoxamycin's potent SPT inhibition (IC50 21 nM) makes it a valuable chemical probe for depleting cellular sphingolipids in vitro [1]. However, its high mechanism-based toxicity in mammalian systems necessitates careful dose optimization and use of SPT-defective cell mutants as controls [2]. This application is ideal for studies where moderate, titratable SPT inhibition is preferred over complete ablation with myriocin.

Antifungal Susceptibility Testing and Cryptococcus neoformans Research

The documented antifungal activity against Candida species (MIC 0.25–16 µg/mL) and the heightened sensitivity of Cryptococcus neoformans position lipoxamycin as a reference compound for developing new antifungal assays or for studying sphingolipid-targeting therapies against cryptococcosis [1]. Its specific spectrum can be used to benchmark novel antifungal candidates.

Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

As a well-characterized member of the sphingofungin class, lipoxamycin serves as a foundational scaffold for synthetic chemistry efforts aimed at improving selectivity or reducing toxicity [1]. Its total synthesis or semi-synthetic modification can yield analogs with enhanced properties, leveraging the known IC50 and MIC benchmarks for comparative evaluation [2].

Control Compound in Myriocin-Based Sphingolipid Studies

Given the stark difference in potency and toxicity between lipoxamycin and myriocin (21 nM vs. 0.28 nM), lipoxamycin can be employed as a less potent control to validate that observed phenotypes are not due to off-target effects of extremely high-affinity SPT blockade [1]. This application supports rigorous experimental design in sphingolipid biology.

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